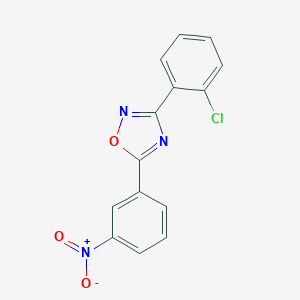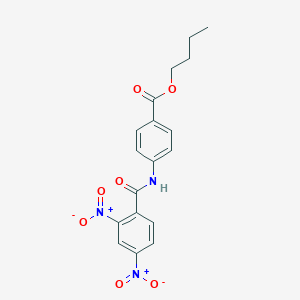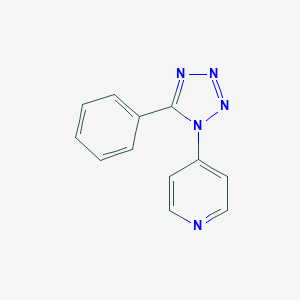
4-(5-phenyl-1H-tetraazol-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-phenyl-1H-tetraazol-1-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a tetrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-phenyl-1H-tetraazol-1-yl)pyridine typically involves the formation of the tetrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions to form the tetrazole ring. This is followed by a coupling reaction with a pyridine derivative to form the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
4-(5-phenyl-1H-tetraazol-1-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and tetrazole rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or tetrazole rings .
Aplicaciones Científicas De Investigación
4-(5-phenyl-1H-tetraazol-1-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or photonic properties
Mecanismo De Acción
The mechanism of action of 4-(5-phenyl-1H-tetraazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The pyridine ring can participate in π-π stacking interactions or hydrogen bonding, further stabilizing the compound’s interaction with its target .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: A simpler heterocyclic compound with a single nitrogen atom in the ring.
Tetrazole: A five-membered ring containing four nitrogen atoms.
Pyrazole: Another five-membered ring with two nitrogen atoms, often used in medicinal chemistry
Uniqueness
4-(5-phenyl-1H-tetraazol-1-yl)pyridine is unique due to the combination of the pyridine and tetrazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and the potential for multiple interactions with biological targets, making it a valuable compound in various fields of research .
Propiedades
Número CAS |
57761-77-0 |
|---|---|
Fórmula molecular |
C12H9N5 |
Peso molecular |
223.23g/mol |
Nombre IUPAC |
4-(5-phenyltetrazol-1-yl)pyridine |
InChI |
InChI=1S/C12H9N5/c1-2-4-10(5-3-1)12-14-15-16-17(12)11-6-8-13-9-7-11/h1-9H |
Clave InChI |
ZETIMANHVGKVHD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=NN2C3=CC=NC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=NN2C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


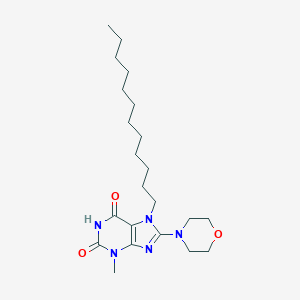

![2-[2-(2,4-Dichlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]butyl 3-(trifluoromethyl)phenylcarbamate](/img/structure/B414308.png)


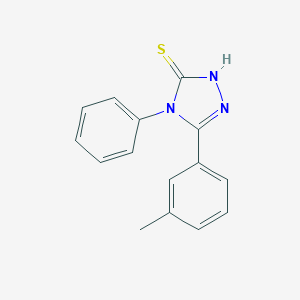

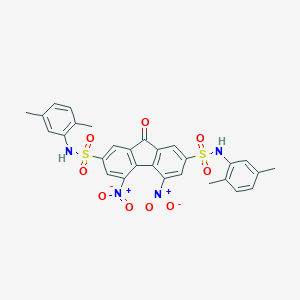


![3-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-4-phenyl-1H-quinolin-2-one](/img/structure/B414324.png)
![2-{1-[1-(2-Carbamoyl-pyrrolidine-1-carbonyl)-2-methyl-butylcarbamoyl]-2-methyl-butylcarbamoyl}-5-oxo-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B414325.png)
